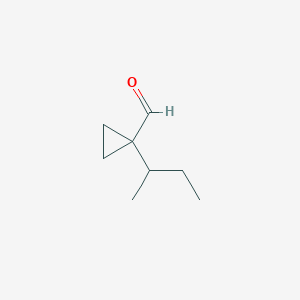
1-(Butan-2-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O It features a cyclopropane ring substituted with a butan-2-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of butan-2-ylmagnesium bromide with cyclopropanecarboxaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening or functional group transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or halides under appropriate conditions
Major Products:
Oxidation: 1-(Butan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(Butan-2-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Scientific Research Applications
1-(Butan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Butan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. The aldehyde group is highly reactive and can form various intermediates during chemical transformations. The cyclopropane ring, due to its ring strain, is also prone to reactions that relieve this strain, such as ring-opening reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Cyclopropanecarboxaldehyde: Lacks the butan-2-yl group, making it less complex.
1-(Butan-2-yl)cyclopropane-1-methanol: The reduced form of the aldehyde.
1-(Butan-2-yl)cyclopropane-1-carboxylic acid: The oxidized form of the aldehyde.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-butan-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-3-7(2)8(6-9)4-5-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
NAPMIBSFDLJGJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















